Undecylbenzene
Overview
Description
Undecylbenzene, also known as 1-phenylundecane, is an organic compound with the molecular formula C₁₇H₂₈. It is a member of the alkylbenzene family, where an undecyl group (a chain of eleven carbon atoms) is attached to a benzene ring. This compound is primarily used in the production of surfactants and detergents due to its amphiphilic nature, which allows it to interact with both water and oil.
Mechanism of Action
Mode of Action
The mode of action of undecylbenzene is also not well-studied. Alkylbenzenes, in general, are known to undergo various chemical reactions. For instance, they can undergo oxidation at the benzylic position, a process facilitated by the stabilization of free radicals at this position through resonance . This reaction can lead to the formation of various products, depending on the specific alkylbenzene and the conditions of the reaction .
Biochemical Pathways
These reactions involve the oxidation of the alkyl side chain through a β-oxidation pathway, leading to the formation of carboxylic or acetic acid derivatives .
Result of Action
The oxidation of the alkyl side chain of alkylbenzenes can lead to the formation of various products, which can have different effects depending on their specific structures and the cells or tissues they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can facilitate the metabolism of this compound and other alkylbenzenes . Additionally, the pH, temperature, and presence of other chemicals can also affect the reactions that this compound undergoes .
Biochemical Analysis
. .
Biochemical Properties
Undecylbenzene can be metabolized by certain species of bacteria, such as a specific Bacillus species . The alkyl side chain of this compound undergoes initial oxidation of the terminal methyl group, followed by further oxidation via a β-oxidation pathway . This process involves several enzymes, including acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase .
Cellular Effects
In bacterial cells, the metabolism of this compound leads to the release of sulphite from the sulphonate moiety . This process involves a desulphonating enzyme and results in the production of either sulphate or adenosine 5’-sulphatophosphate .
Molecular Mechanism
The molecular mechanism of this compound metabolism involves several steps. After the initial oxidation of the alkyl side chain, the sulphonate moiety is released as sulphite . This sulphite is then further metabolized to either sulphate or adenosine 5’-sulphatophosphate .
Temporal Effects in Laboratory Settings
The effects of this compound on bacterial cells can be observed over time in laboratory settings. The compound is metabolized by the cells, leading to changes in the levels of various metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways in bacteria. These include the β-oxidation pathway for the alkyl side chain and the metabolism of the sulphonate moiety to sulphite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C11H23Cl→C17H28+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, this compound is produced through a similar Friedel-Crafts alkylation process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The unreacted benzene and by-products are separated through distillation and recycled back into the process.
Chemical Reactions Analysis
Types of Reactions
Undecylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones. For example, oxidation with potassium permanganate (KMnO₄) converts this compound to benzoic acid.
Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. For instance, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) yields nitro-undecylbenzene.
Reduction: The nitro group in nitro-undecylbenzene can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfuric acid (H₂SO₄) for sulfonation; halogens (Cl₂, Br₂) for halogenation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products
Oxidation: Benzoic acid.
Substitution: Nitro-undecylbenzene, sulfonic acid derivatives, halogenated this compound.
Reduction: Amino-undecylbenzene.
Scientific Research Applications
Undecylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents. It is also employed in the study of alkylbenzene behavior and properties.
Biology: Investigated for its potential use in biological systems as a surfactant to enhance the solubility of hydrophobic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which can aid in the transport of hydrophobic drugs.
Industry: Widely used in the production of linear alkylbenzene sulfonates (LAS), which are key components in household and industrial cleaning products.
Comparison with Similar Compounds
Undecylbenzene can be compared with other alkylbenzenes such as dodecylbenzene, nonylbenzene, and octylbenzene. These compounds share similar chemical properties but differ in the length of their alkyl chains, which affects their physical properties and applications.
Dodecylbenzene: Has a twelve-carbon alkyl chain and is commonly used in the production of detergents.
Nonylbenzene: Has a nine-carbon alkyl chain and is used in the manufacture of lubricants and plasticizers.
Octylbenzene: Has an eight-carbon alkyl chain and is utilized in the production of surfactants and as a solvent.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it particularly effective in surfactant applications.
Properties
IUPAC Name |
undecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEADGFTLHRJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
Record name | N-UNDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID3029281 | |
Record name | 1-Phenylundecane | |
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Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |
Record name | N-UNDECYLBENZENE | |
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Record name | Benzene, C10-13-alkyl derivs. | |
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Boiling Point |
601 °F at 760 mmHg (USCG, 1999), 316 °C | |
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Flash Point |
285 °F (USCG, 1999) | |
Record name | N-UNDECYLBENZENE | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |
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Vapor Pressure |
0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |
Record name | Undecylbenzene | |
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CAS No. |
6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |
Record name | N-UNDECYLBENZENE | |
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Melting Point |
23 °F (USCG, 1999), -5 °C | |
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